molecular formula C4H6O4 B1316312 (1,2,3,4-13C4)butanedioic acid CAS No. 201595-67-7

(1,2,3,4-13C4)butanedioic acid

Cat. No.: B1316312
CAS No.: 201595-67-7
M. Wt: 122.059 g/mol
InChI Key: KDYFGRWQOYBRFD-JCDJMFQYSA-N
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Description

(1,2,3,4-13C4)butanedioic acid: is a labeled form of succinic acid where all four carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms. Its molecular formula is C4H6O4, and it is a colorless crystalline solid with good thermal stability .

Biochemical Analysis

Biochemical Properties

Succinic acid-13C4 plays a crucial role in various biochemical reactions. It is involved in the tricarboxylic acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This enzyme is part of complex II in the electron transport chain, which is vital for ATP production. Succinic acid-13C4 interacts with several enzymes and proteins, including succinate dehydrogenase, fumarase, and malate dehydrogenase. These interactions are essential for the proper functioning of the tricarboxylic acid cycle and energy metabolism .

Cellular Effects

Succinic acid-13C4 influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, succinic acid-13C4 can induce uncoupling protein 1-dependent thermogenesis, which helps in regulating body temperature and energy expenditure. Additionally, it has been reported to improve glucose tolerance and ameliorate diet-induced obesity. Succinic acid-13C4 also plays a role in hematopoiesis and has potential therapeutic applications in treating sepsis and cancer .

Molecular Mechanism

At the molecular level, succinic acid-13C4 exerts its effects through various mechanisms. It binds to and activates the succinate receptor SUCNR1, a G protein-coupled receptor, which leads to downstream signaling events that influence cellular functions. Succinic acid-13C4 also participates in enzyme inhibition and activation, particularly within the tricarboxylic acid cycle. These interactions result in changes in gene expression and metabolic flux, ultimately affecting cellular energy production and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of succinic acid-13C4 can change over time. Studies have shown that it is rapidly absorbed and distributed within the body, with the highest concentrations found in the liver, brown adipose tissue, white adipose tissue, and kidneys. The stability and degradation of succinic acid-13C4 are crucial for its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that succinic acid-13C4 can induce sustained metabolic changes, including improved glucose tolerance and reduced obesity .

Dosage Effects in Animal Models

The effects of succinic acid-13C4 vary with different dosages in animal models. At lower doses, it has been shown to enhance insulin receptor signaling and improve cognitive function in rodent models of aging and Alzheimer’s disease. Higher doses of succinic acid-13C4 can lead to increased fat deposition and improved meat quality in animal models, such as pigs. Excessive doses may result in adverse effects, including potential toxicity and metabolic imbalances .

Metabolic Pathways

Succinic acid-13C4 is involved in several metabolic pathways, primarily the tricarboxylic acid cycle. It is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase and is subsequently converted into fumarate by succinate dehydrogenase. This conversion is a critical step in the production of ATP and other high-energy molecules. Succinic acid-13C4 also participates in the glyoxylate cycle and can be utilized in gluconeogenesis and amino acid metabolism .

Transport and Distribution

The transport and distribution of succinic acid-13C4 within cells and tissues are essential for its biological activity. It is rapidly absorbed and distributed to various tissues, with the highest concentrations found in the liver, brown adipose tissue, white adipose tissue, and kidneys. Succinic acid-13C4 interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues .

Subcellular Localization

Succinic acid-13C4 is localized within specific subcellular compartments, which influences its activity and function. It is primarily found in the mitochondria, where it participates in the tricarboxylic acid cycle and electron transport chain. The subcellular localization of succinic acid-13C4 is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is crucial for its role in energy metabolism and cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of succinic acid-13C4 typically involves the synthesis of ordinary succinic acid, but with the use of cyanide or acetate containing carbon-13 isotopes as the carbon source. This isotope labeling allows for the incorporation of carbon-13 into the succinic acid molecule .

Industrial Production Methods: While specific industrial production methods for succinic acid-13C4 are not widely documented, the general approach involves the use of labeled precursors in a controlled synthesis environment. The process ensures high isotopic purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Esterification: Alcohols and acid catalysts are used for esterification reactions.

    Dehydration: Dehydration reactions typically require heat.

Major Products:

    Oxidation: Various oxidation products.

    Reduction: Succinic semialdehyde.

    Esterification: Esters of succinic acid.

    Dehydration: Succinic anhydride.

Scientific Research Applications

Chemistry: (1,2,3,4-13C4)butanedioic acid is used as a standard in quantitative mass spectrometry-based experiments. It helps in studying metabolic pathways and reaction mechanisms .

Biology: In biological research, it is used to trace metabolic processes and understand the role of succinic acid in cellular metabolism .

Medicine: this compound has been studied for its potential therapeutic effects, including its role in treating sepsis, cancer, and obesity. It is also used to evaluate the pharmacokinetics and tissue distribution of succinic acid in vivo .

Industry: In the industrial sector, succinic acid-13C4 is used as a precursor for the synthesis of various chemicals and materials. It is also employed in the production of biodegradable polymers .

Comparison with Similar Compounds

Uniqueness: (1,2,3,4-13C4)butanedioic acid is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms .

Properties

IUPAC Name

(1,2,3,4-13C4)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584023
Record name (~13~C_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-67-7
Record name (~13~C_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201595-67-7
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Synthesis routes and methods I

Procedure details

This Example describes a process used for making reaction product 6 as indicated in Table 2, namely a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A 1 liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanolamine (type S, BASF) 540.88 g (4.429 mol) benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, about 60 ml, was added as entraining agent to remove the liberated water. The reaction mixture was kept under a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was raised to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. It was possible to draw off the reaction mixture after about 1 hour. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-averaged molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) showed that there was a mixture of compounds formed. The diagram below (formula 1) indicates what compounds may form during the reaction between di-isopropanolamine, benzoic acid and succinic acid (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio in respect of reactants as indicated in the formula belongs to a chosen value for n. This ratio need not necessarily be identical to the ratio for the overall reaction, where in fact a mixture of compounds with different values for n is formed. In the reaction according to this example, a ratio has been chosen which is equal to 2.82:6.36:1 (di-isopropanolamine:benzoic acid:succinic acid anhydride). This means that there are 3×2.82=8.46 mol equivalents of reactive NH/OH groups in the amine, as against 6.36+2×1.00=8.36 mol equivalents of acid groups in the benzoic acid and anhydride. There is therefore only a very small excess (about 1%) of di-isopropanolamine.
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di-isopropanolamine
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[Compound]
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di-isopropanolamine
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69.69 g
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Synthesis routes and methods II

Procedure details

Cocrystals of fluoxetine HCl and succinic acid were prepared as follows. In one preparation, a 458 mg sample of fluoxetine HCl was dissolved in 8 mL of acetonitrile by heating the solution gently. A 78 mg sample of succinic acid was added to the warm solution and dissolved. The solution was allowed to evaporate rapidly in a crystallization dish. Well-formed crystals as blocks formed as the solvent evaporated over 8 minutes. The product was collected on filter paper and dried to yield 401 mg of fluoxetine HCl:succinic acid (2:1) cocrystal (75% yield).
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Synthesis routes and methods III

Procedure details

Cocrystals of fluoxetine HCl and succinic acid were prepared as follows. A 6.00 g sample of fluoxetine HCl and 1.01 g of fumaric acid were dissolved in 20 mL of ethanol with heating. The solution was filtered through a 0.2 μm nylon filter, concentrated to a volume of 8 mL, and cooled in an ice bath for 6 hours. The solid material was isolated on filter paper and allowed to dry in the air to give 5.74 g (82% yield) of fluoxetine HCl:fumaric acid (2:1) cocrystal. The measured melting points were 158° C. for fluoxetine HCl, >300° C. (decomposes) for fumaric acid, and 164° C. for the cocrystal. The cocrystal is expected to have a good toxicology profile, since fumaric acid is known to be safe and appears on the Generally Recognized As Safe (“GRAS”) list from the U.S. Food and Drug Administration.
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 1 was followed except that 20 g of a 25% solution of ammonium succinate was combined with 45 g tricaprylamine and 5 g dodecanol. The reaction mixture was heated for 1.5 hours at 120–125° C. and atmospheric pressure, resulting in a conversion of about 84% from ammonium succinate to a mixture of succinic acid and succinic acid ester.
[Compound]
Name
solution
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45 g
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5 g
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Synthesis routes and methods V

Procedure details

The procedure described in Example 1 was followed except that 50 g of a 25% solution of ammonium succinate was combined with 50 g dodecanol. The reaction mixture was heated for 3 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 99% from ammonium succinate to a mixture of succinic acid plus succinic acid ester.
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-13C4)butanedioic acid
Reactant of Route 2
(1,2,3,4-13C4)butanedioic acid
Reactant of Route 3
(1,2,3,4-13C4)butanedioic acid
Reactant of Route 4
(1,2,3,4-13C4)butanedioic acid
Reactant of Route 5
(1,2,3,4-13C4)butanedioic acid
Reactant of Route 6
(1,2,3,4-13C4)butanedioic acid
Customer
Q & A

Q1: Why is succinic acid-13C4 used in research instead of regular succinic acid?

A1: Succinic acid is naturally present in many organisms, making it difficult to track the fate of externally administered succinic acid. Succinic acid-13C4 (13C4SA) is a stable isotope-labeled form of succinic acid where four carbon-12 atoms are replaced with carbon-13. This labeling allows researchers to distinguish between exogenously administered 13C4SA and endogenously produced succinic acid. This differentiation is crucial for accurately determining the pharmacokinetic parameters of succinic acid, as demonstrated in the study by [].

Q2: What are the key pharmacokinetic findings of succinic acid-13C4 in mice?

A2: The research paper [] provides valuable insights into the pharmacokinetic profile of 13C4SA in mice:

  • Rapid Clearance: 13C4SA exhibited rapid clearance from the plasma after intravenous administration, with a clearance rate of 4574.5 mL/h/kg [].
  • Short Half-Life: The terminal half-life of 13C4SA was determined to be 0.56 hours, indicating swift elimination from the body [].
  • Low Oral Bioavailability: Oral administration resulted in a significantly lower bioavailability of 1.5%, suggesting poor absorption from the gastrointestinal tract [].
  • Tissue Distribution: The liver exhibited the highest concentration of 13C4SA, followed by brown adipose tissue, white adipose tissue, and the kidneys []. This highlights the potential role of these organs in the metabolism and elimination of succinic acid.

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